Diglycerol

Content Navigation

CAS Number

Product Name

IUPAC Name

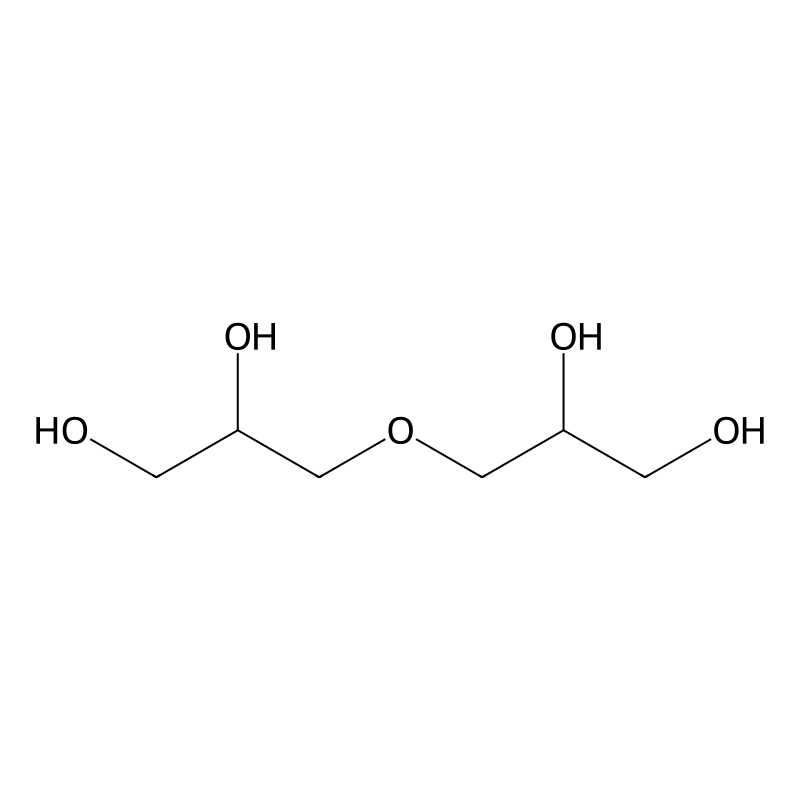

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

α,α'-diglycerol is a natural product found in Stelletta with data available.

Pharmaceutical and Cosmetic Applications

Diglycerol possesses excellent humectant properties, meaning it attracts and retains moisture. This makes it a valuable ingredient in topical formulations like lotions, creams, and ointments []. Studies suggest diglycerol can enhance skin hydration and improve the overall permeability of the stratum corneum (outermost layer of skin) for better drug delivery [].

Furthermore, research shows diglycerol can act as a penetration enhancer for transdermal drug delivery systems. By interacting with the skin's lipid bilayer, it can facilitate the passage of drugs through the skin, potentially increasing their bioavailability [].

Food Science Applications

Diglycerol finds potential applications in the food industry due to its functionality and low sweetness. It can act as a humectant in food products, helping to retain moisture and improve shelf life. Additionally, diglycerol can function as a plasticizer, improving the texture and consistency of food items [].

Some research suggests diglycerol may also be used as a fat replacer in low-fat food formulations. By mimicking the mouthfeel and texture of fat, it can contribute to a more desirable sensory experience for consumers looking for healthier alternatives [].

Industrial Applications

Diglycerol's hygroscopic properties make it a potential candidate for use as an antifreeze agent in industrial applications. By lowering the freezing point of water-based solutions, it can help prevent freezing in various industrial processes [].

Diglycerol, also known as 1,2-dihydroxypropane-1,2-diol, is a colorless, viscous liquid that is a derivative of glycerol. It consists of two glycerol molecules linked by an ether bond, resulting in a compound with unique properties that make it valuable in various applications. Diglycerol is hygroscopic, meaning it can attract and hold water molecules from the environment, which enhances its utility as a humectant in cosmetic and food formulations. Its molecular formula is and it has a molecular weight of 162.18 g/mol.

- Etherification: Diglycerol can react with alcohols to form diglycerol ethers. This reaction often requires acidic or basic catalysts to facilitate the formation of the ether bond.

- Esterification: It can react with fatty acids to produce diglycerol esters, which are used as emulsifiers in food and cosmetic products.

- Dehydration: Under certain conditions, diglycerol can undergo dehydration to yield acrolein or other oligomers.

Diglycerol exhibits several biological activities:

- Antioxidant Properties: It has been shown to possess antioxidant capabilities, which can help protect cells from oxidative stress.

- Moisturizing Agent: Due to its hygroscopic nature, diglycerol is widely used in skin care products for its ability to retain moisture.

- Potential Prebiotic Effects: Some studies suggest that diglycerol may promote the growth of beneficial gut bacteria.

Several methods are employed for the synthesis of diglycerol:

- Solvent-Free Etherification: This method involves the direct etherification of glycerol using solid-base catalysts like modified montmorillonite clay. This approach is environmentally friendly and efficient .

- Direct Polymerization: Glycerol can be polymerized under basic conditions to produce diglycerol and other oligomers .

- Catalyst-Transfer Synthesis: A two-phase reaction involving diglycerol and n-octanal can yield monoacetals of diglycerol through catalyst-transfer techniques .

Diglycerol has diverse applications across various industries:

- Cosmetics and Personal Care: Utilized as a humectant and moisturizer in lotions, creams, and hair products.

- Food Industry: Acts as a sweetener and humectant in food products, enhancing texture and shelf-life.

- Pharmaceuticals: Used as an excipient in drug formulations due to its biocompatibility and ability to stabilize active ingredients.

Research on the interactions of diglycerol with other compounds reveals its versatility:

- With Emulsifiers: Diglycerol enhances the stability of emulsions when combined with surfactants in food and cosmetic formulations.

- With Polyols: Studies indicate that diglycerol can interact synergistically with other polyols to improve moisture retention in formulations.

Several compounds share similarities with diglycerol, including:

| Compound | Structure Type | Unique Properties |

|---|---|---|

| Glycerol | Triol (three hydroxyl groups) | More hydrophilic; used widely as a solvent |

| Diacylglycerol | Esterified glycerol | Used primarily as emulsifiers in food |

| Polyglycerols | Oligomers of glycerol | Higher molecular weight; used for thickening |

| Propylene Glycol | Diol (two hydroxyl groups) | More volatile; commonly used as an antifreeze |

Uniqueness of Diglycerol

Diglycerol's unique combination of properties—such as its ability to form stable emulsions, retain moisture effectively, and serve as both a solvent and a humectant—distinguishes it from other similar compounds. Its versatility across different applications makes it particularly valuable in both cosmetic and food industries.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Use Classification

Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern

Cosmetics -> Humectant; Solvent

General Manufacturing Information

Printing and Related Support Activities

Propanediol, oxybis-: ACTIVE

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.